

2-Methoxyphenothiazine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenothiazine (CAS: 1771-18-2) is a critical heterocyclic intermediate with significant applications in the pharmaceutical industry. Primarily, it serves as a key building block in the synthesis of a range of phenothiazine-based antipsychotic drugs. This technical guide provides a comprehensive overview of **2-Methoxyphenothiazine**, including its physicochemical properties, detailed synthesis protocols, and its role in the manufacturing of active pharmaceutical ingredients (APIs). Furthermore, this document elucidates the mechanism of action of derivative drugs, safety information, and presents key data in structured tables and diagrams to facilitate understanding and application in a research and development setting.

Introduction

2-Methoxyphenothiazine is a phenothiazine derivative characterized by a methoxy group at the 2-position of its tricyclic structure.^[1] This substitution pattern is crucial for the pharmacological activity of several important neuroleptic drugs. The compound's utility extends beyond pharmaceuticals into the agricultural and polymer science sectors, where it is used as a pesticide intermediate and a polymer monomer inhibitor.^{[2][3]} In the pharmaceutical context, it is an essential precursor for the synthesis of APIs such as Levomepromazine,

Methotrimeprazine, and Methoxypromazine, which are widely used in the treatment of psychosis.^[4]

Physicochemical Properties

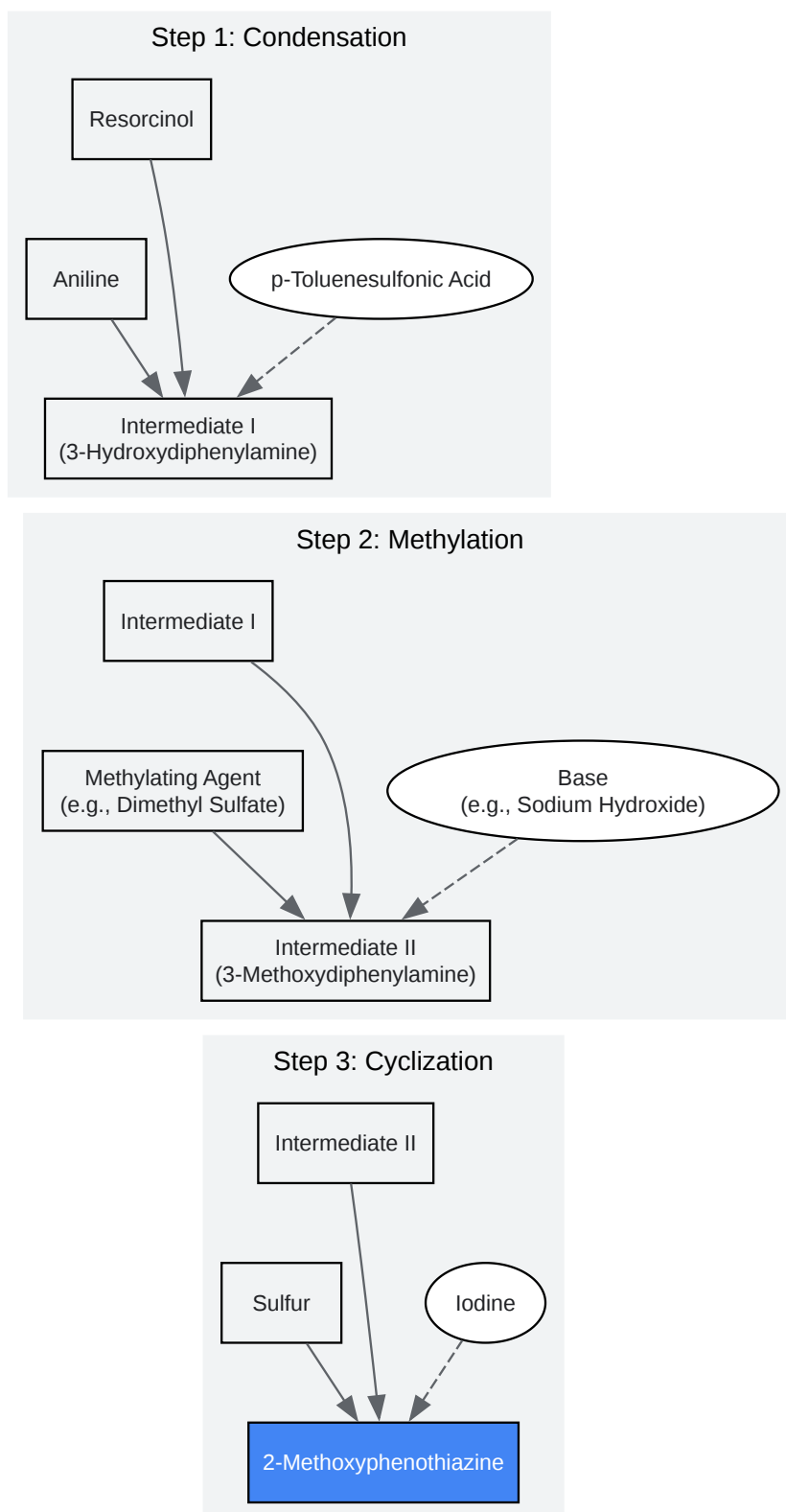
A summary of the key physicochemical properties of **2-Methoxyphenothiazine** is presented in Table 1.

Property	Value	Reference
CAS Number	1771-18-2	^{[2][4][5]}
Molecular Formula	C13H11NOS	^{[6][7]}
Molecular Weight	229.3 g/mol	^[7]
Appearance	Off-white to yellowish-green powder	^[5]
Melting Point	185-188 °C	^{[5][6]}
Purity	≥ 99.0% (by HPLC)	^[5]
Density	1.235 g/cm ³	^[7]
Boiling Point	408.1 °C at 760 mmHg	

Synthesis of 2-Methoxyphenothiazine

The synthesis of **2-Methoxyphenothiazine** is a multi-step process that begins with the condensation of resorcinol and aniline, followed by methylation and a final cyclization reaction with sulfur. An improved synthetic procedure can achieve a total yield of up to 74.2%.

Synthesis Workflow



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Caption: Synthetic workflow for **2-Methoxyphenothiazine**.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described in the literature.[5]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

- In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, add resorcinol (1.0 mol) and aniline (1.2 mol).
- Begin stirring and heat the mixture to 140 °C under a nitrogen atmosphere.
- Once the solids have completely dissolved, add p-toluenesulfonic acid (0.03 mol) as a catalyst.
- Increase the temperature to 185-195 °C and maintain for 6-10 hours, continuously removing the water formed during the reaction.
- Monitor the reaction progress by HPLC.
- Once the reaction is complete, cool the mixture to 70 °C to obtain Intermediate I.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

- To the crude Intermediate I from the previous step, add a suitable solvent (e.g., toluene, 500 mL) and a base such as sodium hydroxide (1.5 mol) as a 60% aqueous solution.
- Heat the mixture to 30-80 °C with vigorous stirring.
- Slowly add a methylating agent, such as dimethyl sulfate (1.2 mol), dropwise over 1-2 hours, maintaining the temperature.
- After the addition is complete, continue stirring for 3-8 hours until the reaction is complete (monitored by HPLC).
- Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- The solvent can be removed under reduced pressure to yield Intermediate II.

Step 3: Synthesis of **2-Methoxyphenothiazine**

- Dissolve Intermediate II (1.0 mol) in a solvent such as toluene or methylcyclohexane (700 mL) in a reaction vessel.
- Add sulfur (1.1 mol) and a catalytic amount of iodine (0.002 mol).
- Heat the mixture to reflux (approximately 110-130 °C) and maintain for 8-12 hours.
- Cool the reaction mixture, which will cause the product to precipitate.
- Filter the solid product and wash with a small amount of cold solvent.
- Recrystallize the crude product from a suitable solvent (e.g., toluene or methylcyclohexane) to yield pure **2-Methoxyphenothiazine**.
- Dry the final product under vacuum.

Reaction Parameters and Yields

The following table summarizes key reaction parameters and expected outcomes based on reported data.

Step	Key Reagents	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield	Purity (HPLC)
1. Condensation	Resorcinol, Aniline	p-Toluenesulfonic Acid	None	185-195	6-10	-	-
2. Methylation	3-Hydroxydiphenylamine, Dimethyl Sulfate	Base (NaOH)	Toluene	30-80	3-8	-	-
3. Cyclization	3-Methoxydiphenylamine, Sulfur	Iodine	Toluene/Methylcyclohexane	110-130	8-12	67-74% (overall)	>97%

Application in API Synthesis: Levomepromazine

2-Methoxyphenothiazine is a pivotal intermediate in the synthesis of Levomepromazine, an antipsychotic drug. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.

Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

The synthesis involves the condensation of **2-methoxyphenothiazine** with 3-dimethylamino-2-methylpropyl chloride. This reaction is typically carried out in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.

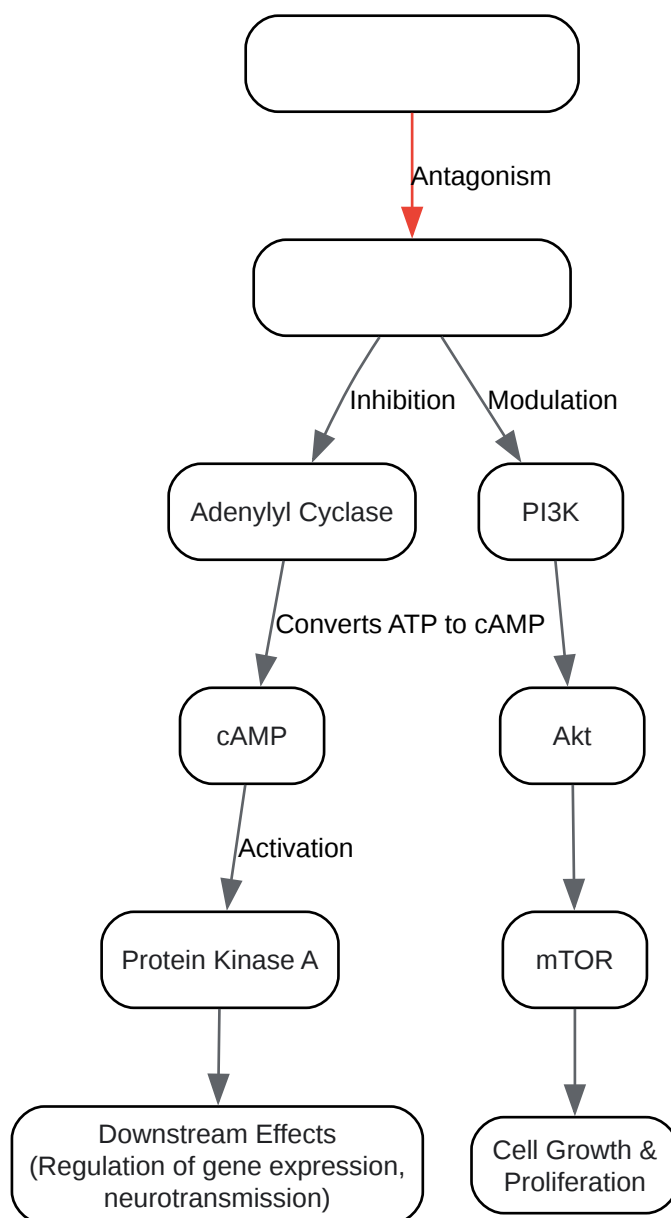
Resolution of Levomepromazine

The racemic mixture of the alkylated product is then resolved to isolate the active levorotatory enantiomer. This is achieved by using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent treatment with a base and maleic acid yields the desired Levomepromazine maleate.

Mechanism of Action of Phenothiazine Antipsychotics

Phenothiazine-based antipsychotics derived from **2-Methoxyphenothiazine** primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Furthermore, these compounds can interact with other receptors and signaling pathways, contributing to their broad spectrum of activity and side effects. Key pathways modulated by phenothiazines include the PI3K/Akt/mTOR and MAPK/ERK1/2 signaling cascades.[6] They have also been shown to modulate the activity of p53 and Ras, which are critical regulators of cell cycle and proliferation.[6]



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Caption: Simplified signaling pathway for phenothiazine antipsychotics.

Safety and Handling

2-Methoxyphenothiazine is a chemical substance that requires careful handling in a laboratory or industrial setting.

Hazard Identification

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Handling and Storage

- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
- Storage: Store in a tightly closed container in a cool, dry place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this material.

Conclusion

2-Methoxyphenothiazine is a fundamentally important intermediate in the synthesis of several key antipsychotic medications. Its multi-step synthesis, while requiring careful control of reaction conditions, is well-established and can produce high-purity material in good yields. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for these endeavors.

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